![molecular formula C15H12BrN3O3S3 B2810909 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865176-18-7](/img/structure/B2810909.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole ring, a sulfamoyl group, and a bromothiophene moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and sulfamoyl groups. The final step involves coupling this intermediate with 5-bromothiophene-2-carboxylic acid under specific conditions to form the desired compound.
Preparation of Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Allyl and Sulfamoyl Groups: The allyl group can be introduced via an allylation reaction, while the sulfamoyl group is typically added through sulfonation.
Coupling with 5-Bromothiophene-2-Carboxylic Acid: This step is usually performed under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution at the bromine site.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while substitution of the bromine atom could introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is studied for its unique electronic properties, which make it a candidate for use in organic electronics and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be explored for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer or bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might also make it suitable for use in sensors or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfamoyl group could form hydrogen bonds with amino acid residues, while the bromothiophene moiety might engage in π-π interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: This compound shares a similar core structure but differs in the substituents on the benzo[d]thiazole ring.
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorothiophene-2-carboxamide: Similar structure with a chlorine atom instead of bromine on the thiophene ring.
Uniqueness
The uniqueness of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide lies in its specific combination of functional groups and the resulting electronic and steric properties. This makes it distinct from other compounds with similar cores but different substituents, potentially leading to unique applications and interactions.
Propiedades
IUPAC Name |
5-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h2-6,8H,1,7H2,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMHLZGFJDHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
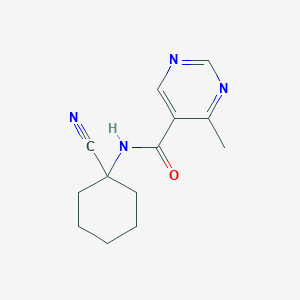
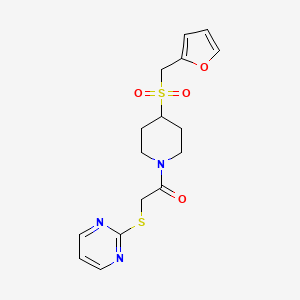
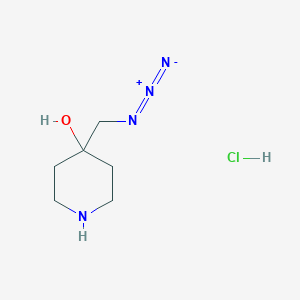
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
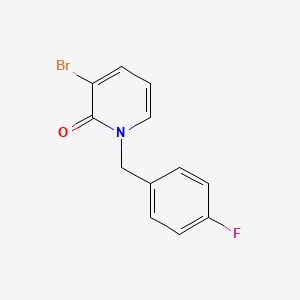
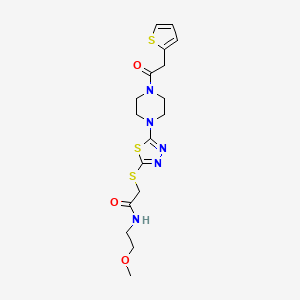
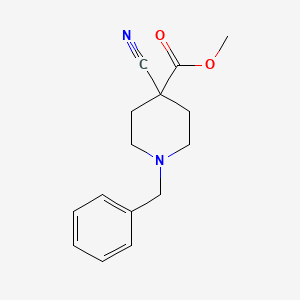
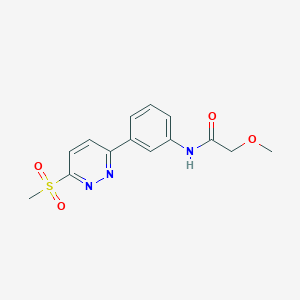
![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)
![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
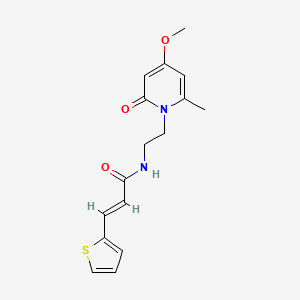
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)
